

A Technical Guide to Perfluorinated Aliphatic Diamides: Synthesis, Properties, and Biological Activity

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Compound of Interest

Compound Name: Octafluoroadipamide

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Introduction

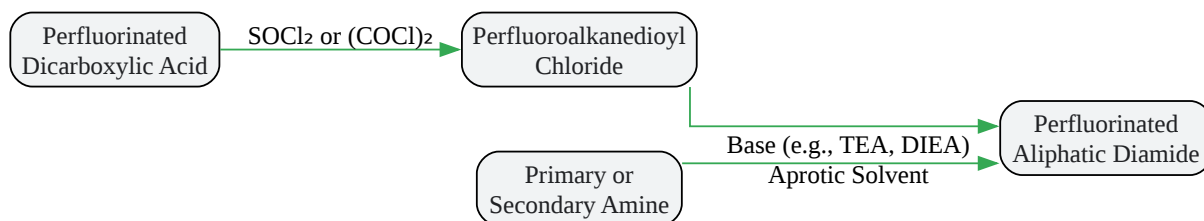
Perfluorinated aliphatic diamides are a unique class of organofluorine compounds characterized by a perfluoroalkane chain flanked by two amide functionalities. The high electronegativity and stability of the carbon-fluorine bond impart distinct physicochemical properties to these molecules, making them of interest in various fields, including materials science and the development of bioactive agents. This technical guide provides a comprehensive literature review of the synthesis, properties, and known biological activities of perfluorinated aliphatic diamides, with a focus on providing detailed experimental protocols and quantitative data to aid in further research and development.

Synthesis of Perfluorinated Aliphatic Diamides

The synthesis of perfluorinated aliphatic diamides typically involves the reaction of a perfluorinated dicarboxylic acid or its more reactive derivative, a perfluoroalkanedioyl chloride, with a primary or secondary amine. The use of perfluoroalkanedioyl chlorides is generally preferred due to their higher reactivity, which facilitates the amidation reaction under milder conditions.^{[1][2]}

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process when starting from the dicarboxylic acid, or a single step from the diacyl chloride.



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General synthesis workflow for perfluorinated aliphatic diamides.

Experimental Protocol: Synthesis of N,N'-Diethyl Perfluoroadipamide

This protocol describes the synthesis of a representative perfluorinated aliphatic diamide, N,N'-diethyl perfluoroadipamide, from perfluoroadipoyl chloride and ethylamine.

Materials:

- Perfluoroadipoyl chloride
- Ethylamine (2 M solution in THF)
- Triethylamine (TEA)
- Anhydrous dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

- Standard laboratory glassware for organic synthesis

Procedure:[2][3][4]

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (2.2 equivalents) in anhydrous DCM.
- **Addition of Base:** Add triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- **Addition of Acyl Chloride:** Slowly add a solution of perfluoroadipoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution. The reaction can be exothermic, so slow addition is crucial.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:**
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude N,N'-diethyl perfluoroadipamide by column chromatography on silica gel or by recrystallization to yield the pure product.

Physicochemical Properties

Perfluorinated aliphatic diamides are expected to exhibit physicochemical properties characteristic of per- and polyfluoroalkyl substances (PFAS). These include high thermal and chemical stability, hydrophobicity, and lipophobicity.[5] The presence of two polar amide groups, however, may influence their solubility and intermolecular interactions compared to their perfluoroalkane analogs.

While a comprehensive experimental dataset for a homologous series of perfluorinated aliphatic diamides is not readily available in the literature, the following table provides representative predicted and experimental data for related perfluorinated compounds to offer an indication of their properties.

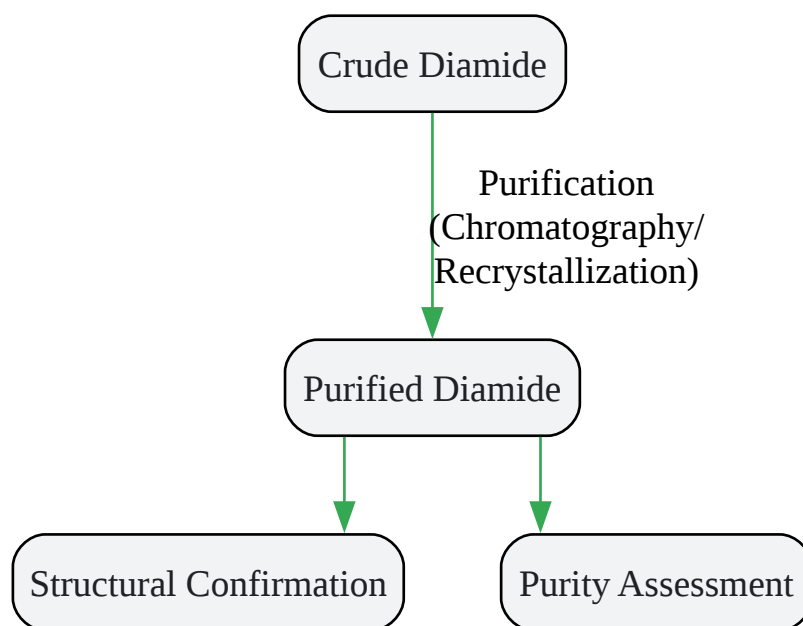
Property	Perfluorobutanoic Acid (PFBA)	Perfluorohexanoic Acid (PFHxA)	Perfluorooctanoic Acid (PFOA)
Molecular Weight (g/mol)	214.04	314.05	414.07
Melting Point (°C)	-17.5	No data	54.3
Boiling Point (°C)	121	168	188
Water Solubility (mg/L at 25°C)	2.14×10^5	15,700	9.5×10^3
Vapor Pressure (mm Hg at 20°C)	44 (at 56°C)	No data	0.017 (extrapolated)

Data sourced from the National Toxicology Program.[\[6\]](#)

Characterization Techniques

The characterization of perfluorinated aliphatic diamides relies on a combination of spectroscopic and analytical techniques to confirm their structure and purity.

General Characterization Workflow



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General workflow for the characterization of perfluorinated aliphatic diamides.

Experimental Protocol: Characterization of N,N'-Diethyl Perfluoroadipamide

Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer (^1H , ^{13}C , ^{19}F NMR)
- Fourier-Transform Infrared (FTIR) Spectrometer
- High-Resolution Mass Spectrometer (HRMS)
- Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

- NMR Spectroscopy:
 - Dissolve a sample of the purified diamide in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).

- Acquire ^1H NMR to identify the signals corresponding to the ethyl groups.
- Acquire ^{13}C NMR to observe the carbonyl carbons and the carbons of the perfluoroalkyl chain (coupling with fluorine will be observed).
- Acquire ^{19}F NMR to characterize the perfluoroalkyl chain.
- FTIR Spectroscopy:
 - Obtain the IR spectrum of the purified product.
 - Identify characteristic absorption bands for the N-H stretch (if a primary amine was used), C=O stretch of the amide, and C-F stretches.
- Mass Spectrometry:
 - Determine the exact mass of the synthesized diamide using HRMS to confirm its elemental composition.
- Chromatographic Analysis:
 - Assess the purity of the final product using GC-MS or LC-MS.

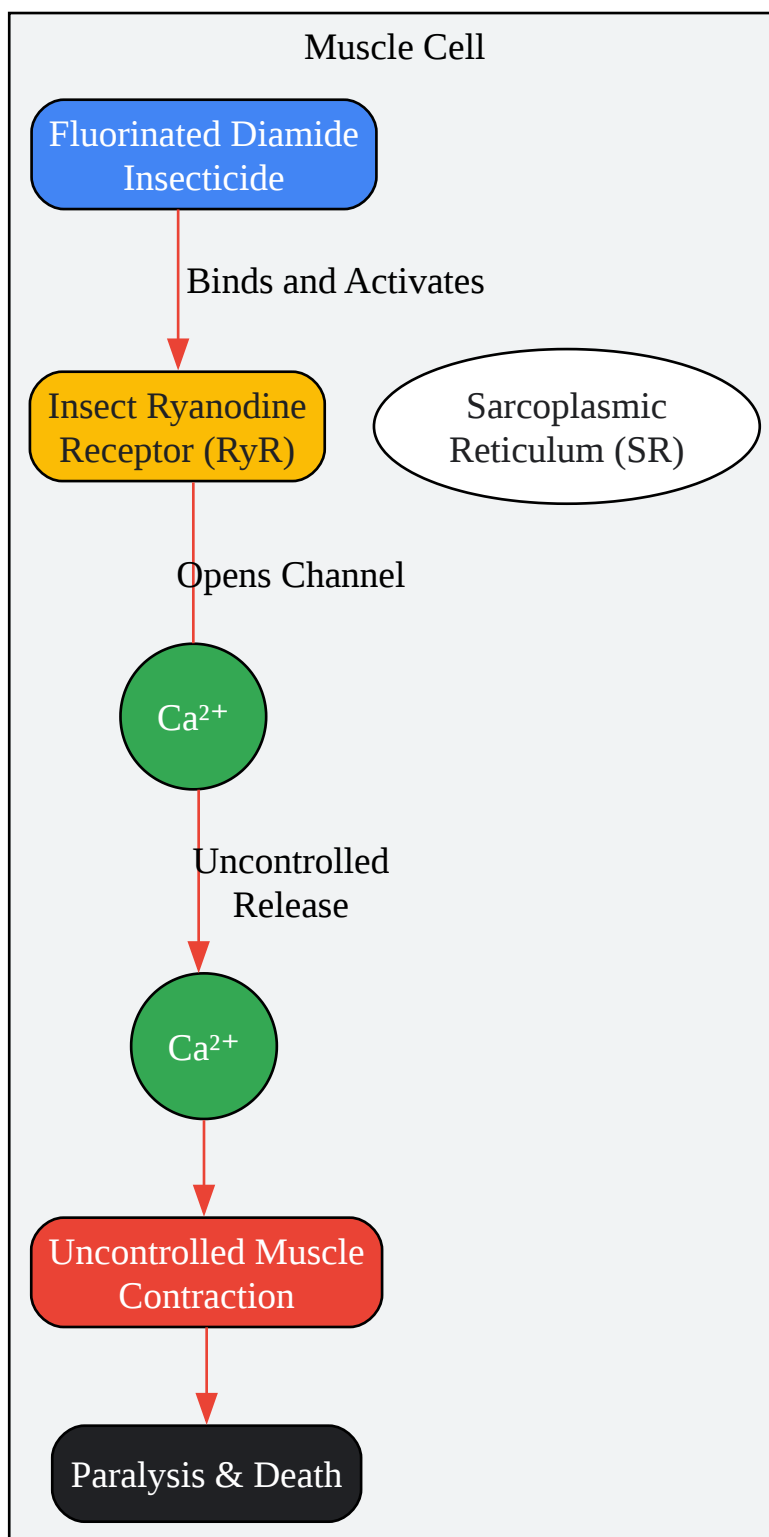
Biological Activity and Applications

While the biological activities of simple perfluorinated aliphatic diamides are not extensively documented, a significant body of research exists on more complex fluorinated diamides, particularly in the field of insecticides.^[4]

Insecticidal Activity: Ryanodine Receptor Activation

Certain fluorinated anthranilic and phthalic diamides are potent insecticides that act by selectively activating insect ryanodine receptors (RyRs).^{[7][8]} RyRs are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.

Signaling Pathway:



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Mechanism of action of fluorinated diamide insecticides on insect ryanodine receptors.

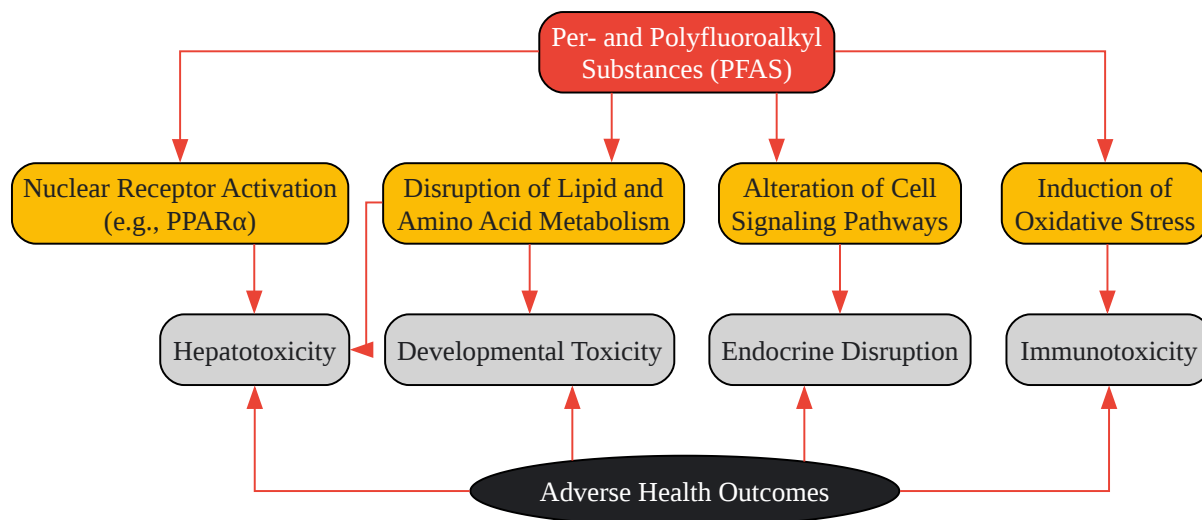
The binding of the diamide insecticide to the insect RyR locks the channel in an open state, leading to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm.[9] This sustained increase in intracellular calcium results in continuous muscle contraction, paralysis, and ultimately, the death of the insect.[7] These insecticides exhibit high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile for non-target organisms.[7][8]

Toxicological Profile

Specific toxicological studies on perfluorinated aliphatic diamides are limited. However, as members of the broader class of PFAS, they are anticipated to share some toxicological concerns. PFAS are known for their persistence in the environment and bioaccumulation in living organisms.[10]

General Mechanisms of PFAS Toxicity

Toxicological studies on various PFAS have identified several potential mechanisms of toxicity. [6][10][11][12]



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General proposed mechanisms of PFAS toxicity.

Exposure to certain PFAS has been associated with a range of adverse health effects, including hepatotoxicity, developmental toxicity, immunotoxicity, and endocrine disruption.[6][11][12] The specific toxicological profile of a given perfluorinated aliphatic diamide would likely depend on factors such as the length of the perfluoroalkyl chain and the nature of the substituents on the amide nitrogens.

Conclusion and Future Directions

Perfluorinated aliphatic diamides represent a class of molecules with intriguing properties derived from their unique chemical structure. While the synthesis of these compounds is achievable through established amidation methodologies, the literature currently lacks a systematic exploration of their physicochemical properties and biological activities. The well-documented insecticidal action of more complex fluorinated diamides highlights the potential for discovering novel bioactivities within this class. However, the potential for environmental persistence and toxicity, as inferred from the broader class of PFAS, necessitates careful consideration and further investigation.

Future research should focus on:

- The synthesis and characterization of a homologous series of perfluorinated aliphatic diamides to establish clear structure-property relationships.
- Comprehensive toxicological and ecotoxicological assessments to understand their potential environmental and health impacts.
- Exploration of their applications in materials science, such as in the development of thermally stable and chemically resistant polymers.
- Screening for a broader range of biological activities beyond insecticidal effects to identify potential pharmaceutical or agrochemical leads.

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